2-(2-chlorophenoxy)-1-(1H-indol-3-yl)ethanone
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Overview
Description
2-(2-chlorophenoxy)-1-(1H-indol-3-yl)ethanone, also known as KP1019, is a metal-based compound that has been extensively studied for its potential as an anticancer agent. This compound is a ruthenium complex, which means it contains the transition metal ruthenium as a central atom. In
Mechanism of Action
The exact mechanism of action of 2-(2-chlorophenoxy)-1-(1H-indol-3-yl)ethanone is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to induce oxidative stress in cancer cells, which can lead to cell death. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-chlorophenoxy)-1-(1H-indol-3-yl)ethanone in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are a number of future directions for research on 2-(2-chlorophenoxy)-1-(1H-indol-3-yl)ethanone. One area of focus is the development of new ruthenium complexes that are even more effective against cancer cells. Another area of focus is the development of new methods for delivering this compound to cancer cells, such as through nanoparticles or targeted drug delivery systems. Additionally, there is ongoing research into the potential use of this compound in combination with other anticancer agents to increase its efficacy.
Synthesis Methods
2-(2-chlorophenoxy)-1-(1H-indol-3-yl)ethanone is synthesized through a series of chemical reactions that involve the coordination of ruthenium with various ligands. The exact synthesis method varies depending on the specific ligands used, but typically involves the reaction of a ruthenium precursor with a ligand that contains a chlorophenyl group and an indole group. The resulting complex is then purified and characterized through various spectroscopic techniques.
Scientific Research Applications
2-(2-chlorophenoxy)-1-(1H-indol-3-yl)ethanone has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound is effective against a variety of cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated the anticancer activity of this compound in animal models. Additionally, this compound has been shown to have low toxicity and to be well-tolerated in animal studies.
properties
IUPAC Name |
2-(2-chlorophenoxy)-1-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-13-6-2-4-8-16(13)20-10-15(19)12-9-18-14-7-3-1-5-11(12)14/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTBZKWVWGMWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.